REACTION_CXSMILES
|
C([N:14]1[CH2:17][C:16]([NH:21][CH3:22])([C:18]([NH2:20])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:23]>CO.[OH-].[OH-].[Pd+2]>[ClH:23].[CH3:22][NH:21][C:16]1([C:18]([NH2:20])=[O:19])[CH2:17][NH:14][CH2:15]1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise, to give a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 7 hours
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washing with copious amount of 9:1 methanol/water
|
Type
|
WASH
|
Details
|
9:1 tetrahydrofuran/water until no product eluted (determined with ninhydrin stain)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated from diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give I-3A-2c (9.3 g, quantitative) as a brown solid
|
Name
|
|
Type
|
|
Smiles
|
Cl.CNC1(CNC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |